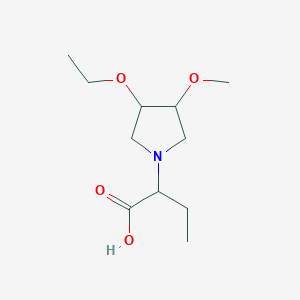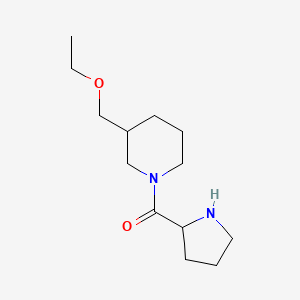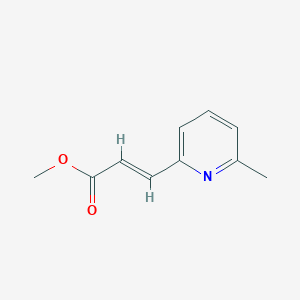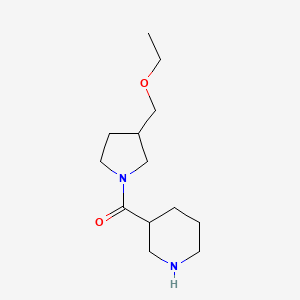
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Understanding Carcinogen Metabolites in Tobacco-Related Studies
Studies on human urinary carcinogen metabolites provide insights into tobacco-related cancer research. By quantifying metabolites like trans,trans-muconic acid and N-nitrosoproline, researchers can assess carcinogen exposure and metabolism in humans, which is crucial for tobacco harm reduction and cancer prevention strategies (Hecht, 2002).
Applications in Methionine Source Bioefficacy
Research comparing 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, and nutritional differences. This knowledge assists in determining their relative bioefficacy in animal feeds, impacting feed formulation and animal growth outcomes (Vázquez-Añón et al., 2017).
Insights into Environmental Sorption of Herbicides
The review of phenoxy herbicide sorption to soil and organic matter, including 2,4-D and its derivatives, informs environmental management practices. Understanding the sorption mechanisms aids in predicting the mobility and persistence of these herbicides in the environment, guiding remediation efforts (Werner et al., 2012).
Biodegradation of Gasoline Ethers in Soil and Groundwater
The biodegradation of ethyl tert-butyl ether (ETBE) in environmental settings reveals microbial pathways capable of breaking down gasoline additives. This research contributes to the development of bioremediation strategies for contaminated soil and groundwater (Thornton et al., 2020).
Drug Synthesis from Biomass-Derived Levulinic Acid
Levulinic acid, derived from biomass, serves as a versatile precursor for synthesizing a wide range of pharmaceuticals. Its use in drug synthesis underscores the potential of renewable resources in creating cost-effective and environmentally friendly pharmaceutical compounds (Zhang et al., 2021).
Análisis Bioquímico
Biochemical Properties
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . Additionally, it may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction . The compound’s ability to bind to proteins and enzymes can lead to changes in their conformation and activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the body can also impact its therapeutic potential and safety profile .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-8(11(13)14)12-6-9(15-3)10(7-12)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQLDUJSLECHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)






